molecular formula C24H22N4O3 B2731224 2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304646-20-6

2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2731224
CAS No.: 304646-20-6
M. Wt: 414.465
InChI Key: DRXFBFOAXRNABZ-UHFFFAOYSA-N
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Description

2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzoisoquinoline core, which is a fused ring system containing both benzene and isoquinoline units. The presence of a piperazine ring substituted with a nicotinoyl group adds to its structural complexity and potential biological activity.

Preparation Methods

The synthesis of 2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of an aryl halide with an organoboron compound to form the desired product.

Chemical Reactions Analysis

2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of structural features that contribute to its distinct chemical and biological properties.

Biological Activity

The compound 2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of benzo[de]isoquinoline-1,3-dione, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₃₁N₃O₂
  • Molecular Weight : 317.48 g/mol
  • CAS Number : Not specified in current literature

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the nicotinoylpiperazine moiety suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.

Key Mechanisms:

  • Receptor Modulation : The compound may act as a modulator of nAChRs, influencing neurotransmitter release and neuronal excitability.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of benzo[de]isoquinoline may exhibit antibacterial and antifungal activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction in neuronal apoptosis
AntioxidantScavenging of free radicals
Receptor ModulationAltered nAChR activity

Case Studies

  • Neuroprotective Effects
    In a study examining neuroprotective agents, the compound was tested for its ability to reduce neuronal apoptosis induced by oxidative stress. Results indicated a significant decrease in cell death in cultures treated with this compound compared to controls, suggesting its potential for treating neurodegenerative diseases.
  • Antimicrobial Activity
    A series of tests conducted against various bacterial strains demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
  • Receptor Interaction
    Binding assays revealed that the compound has a high affinity for nAChRs, indicating its potential as a therapeutic agent in conditions like Alzheimer's disease where cholinergic signaling is impaired.

Properties

IUPAC Name

2-[2-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c29-22(18-6-3-9-25-16-18)27-13-10-26(11-14-27)12-15-28-23(30)19-7-1-4-17-5-2-8-20(21(17)19)24(28)31/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXFBFOAXRNABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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